![molecular formula C11H13NO2 B8093186 3-oxo-N-phenylpentanamide](/img/structure/B8093186.png)
3-oxo-N-phenylpentanamide
Overview
Description
3-oxo-N-phenylpentanamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), a related compound, shows significant anticonvulsant activity against pentylenetetrazol-induced seizures and exhibits therapeutic indices better than valproate, a widely used antiepileptic drug (Se et al., 2013).
Atorvastatin Intermediate
In the synthesis of atorvastatin, a cholesterol-lowering medication, 3-oxo-N-phenylpentanamide derivatives have been identified as novel impurities (Naidu & Sharma, 2017).
Chemical Synthesis
The compound has been used in the concise synthesis of atorvastatin lactone, a top-selling antihyperlipidemic drug (Estévez et al., 2014).
Catalysis in Organic Reactions
Some 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, have been used as efficient and low-cost phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).
Phosphine Oxidation
The direct oxygen atom transfer from a Mn(iv)-oxo complex to triphenylphosphine derivatives, which can be sterically influenced by substituents on the phenyl group of the derivatives (Lee et al., 2017).
Acetylcholinesterase Inhibition
4-oxo-N,N,N-trimethylpentanaminium chloride, another related compound, is a competitive inhibitor of eel acetylcholinesterase (Dafforn et al., 1976).
Palladium Complexes
Kinetically stabilized 3-oxo-1,3-diphosphapropenes, related to this compound, have been used as ligands in palladium(II) complexes and investigated for their catalytic activity in cross-coupling reactions (Nishide et al., 2005).
Cardiac Myosin Activation
Sulfonamidophenylethylamide analogs, related to this compound, have been explored as novel cardiac myosin activators, showing potential in the treatment of systolic heart failure (Manickam et al., 2019).
Antioxidant Properties
Research on 3-(phenylhydrazono) butan-2-one oxime, a related compound, indicates its potential as a good antioxidant compound (Puntel et al., 2008).
Enantioselective Synthesis
The enantioselective synthesis of chiral hydroxy amides via hydrogenation of various prochiral keto amides, including 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, has been successfully accomplished (Hu et al., 2018).
properties
IUPAC Name |
3-oxo-N-phenylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-10(13)8-11(14)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLVMRQQYHNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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